molecular formula C7H13ClN2 B2379993 trans-2-Aminocyclohexanecarbonitrile hydrochloride salt CAS No. 2580097-61-4

trans-2-Aminocyclohexanecarbonitrile hydrochloride salt

Cat. No.: B2379993
CAS No.: 2580097-61-4
M. Wt: 160.65
InChI Key: JBEUIYULCKXPPX-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of trans-2-Aminocyclohexanecarbonitrile hydrochloride salt consists of a cyclohexane ring with an amino group and a carbonitrile group attached to the second carbon atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources .

Scientific Research Applications

Synthesis of Alicyclic Amino Alcohols

Trans-2-Aminocyclohexanecarbonitrile hydrochloride salt serves as a key intermediate in the synthesis of alicyclic amino alcohols. This process includes the preparation of various trans-2-aminomethylcycloalkanols through reductive alkylation, demonstrating the compound's versatility in organic synthesis (Fülöp et al., 1991).

Inversion Reactions for Stereochemical Control

The compound plays a role in inversion reactions of trans-2-acylaminocyclanols with thionyl chloride, which is crucial for achieving stereochemical control in synthesizing various cyclohexanol derivatives (Bannard et al., 1971).

Pharmaceutical Intermediate Synthesis

It is utilized in the optimized synthetic process of pharmaceutical intermediates, such as Velneperit. The key step involves Na2WO4/H2O2 oxidation, showcasing its significance in developing efficient pharmaceutical manufacturing processes (Oda et al., 2015).

Optical Resolution of Cyclohexanes

The compound is integral in the optical resolution of trans-2-aminocyclohexanecarboxylic acids and derivatives, illustrating its importance in producing optically active cyclohexanes for various applications (Nohira et al., 1970).

Synthesis of β-Amino Acids

It is also critical in synthesizing enantiomerically pure β-amino acids, acting as a building block for helical β-peptides, highlighting its role in peptide synthesis and drug development (Berkessel et al., 2002).

Conformational Studies in Chemistry

This compound is used in conformational studies, such as investigating the conformations of cyanohydrins of cyclohexanone derivatives, contributing to our understanding of molecular structures and interactions (Batuev et al., 1961).

Synthesis of Antidotes

It is employed in synthesizing antidotes for anticholinesterase poisoning, emphasizing its potential in developing critical medical treatments (Bannard & Parkkari, 1970).

Taurine Analogue Preparation

The compound is instrumental in the preparation of taurine analogues from alkenes, illustrating its utility in synthesizing biologically significant molecules (Machetti et al., 2000).

pH-Triggered Conformational Control

Its protonation leads to significant conformational changes, making it useful for pH-induced conformational switching in crown ethers and podands, highlighting its applications in supramolecular chemistry (Samoshin et al., 2004).

Safety and Hazards

The safety and hazards associated with trans-2-Aminocyclohexanecarbonitrile hydrochloride salt are not explicitly mentioned in the available resources .

Properties

IUPAC Name

(1R,2R)-2-aminocyclohexane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7H,1-4,9H2;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEUIYULCKXPPX-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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